

commercial availability of 2-Chloro-5-(difluoromethoxy)pyrimidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Chloro-5-(difluoromethoxy)pyrimidine
Cat. No.:	B1398793

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-5-(difluoromethoxy)pyrimidine**: Synthesis, Commercial Availability, and Applications for Researchers

Introduction: A Key Building Block in Modern Medicinal Chemistry

2-Chloro-5-(difluoromethoxy)pyrimidine (CAS No. 1192813-64-1) is a fluorinated heterocyclic compound that has emerged as a critical building block for professionals in drug discovery and development.^[1] Its unique structure, combining a reactive chloropyrimidine core with a difluoromethoxy group, offers medicinal chemists a valuable tool for modulating the physicochemical and pharmacokinetic properties of novel therapeutic agents. The difluoromethoxy (-OCHF₂) moiety is particularly significant; it often serves as a bioisostere for other functional groups, enhancing metabolic stability, tuning lipophilicity, and improving target binding affinity. This guide provides a comprehensive technical overview of its synthesis, commercial sourcing, analytical characterization, and safe handling, designed for researchers and scientists in the pharmaceutical and biotechnology sectors.

Physicochemical Properties and Analytical Characterization

The precise identification and characterization of starting materials are foundational to reproducible research. **2-Chloro-5-(difluoromethoxy)pyrimidine** is typically supplied as a

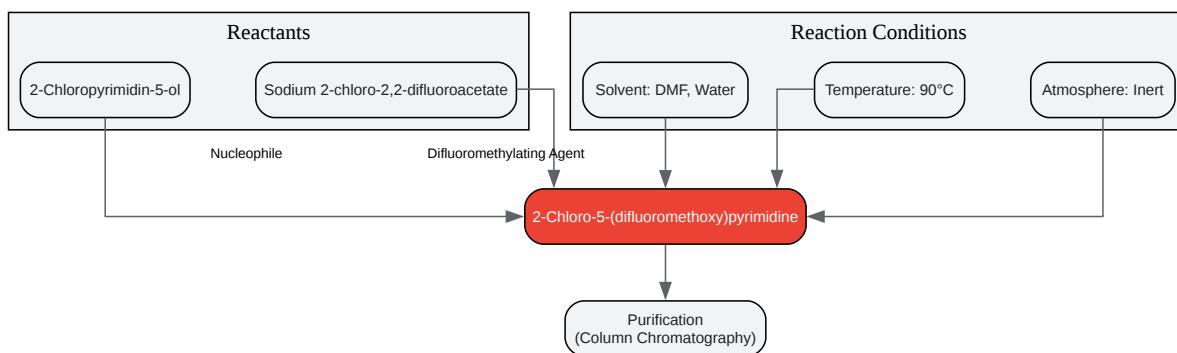
clear, colorless to light yellow liquid or oil.[\[2\]](#) Its key properties are summarized below.

Table 1: Physicochemical Properties of **2-Chloro-5-(difluoromethoxy)pyrimidine**

Property	Value	Source(s)
CAS Number	1192813-64-1	[2] [3]
Molecular Formula	C ₅ H ₃ ClF ₂ N ₂ O	[2] [4]
Molecular Weight	180.54 g/mol	[3] [4]
Appearance	Clear, colourless liquid/oil	[2]
Typical Purity	≥95% to ≥98%	[1] [3] [5]
Storage Conditions	Inert atmosphere (Nitrogen or Argon), 2-8°C	[2] [5]
SMILES	FC(F)OC1=CN=C(Cl)N=C1	[3]
InChI Key	WTSWSBPEZJCSMC-UHFFFAOYSA-N	[5]

Analytical Validation

Verifying the identity and purity of the compound is a critical first step. The primary methods for characterization are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.


- Mass Spectrometry (LC/MS): This technique confirms the molecular weight of the compound. For **2-Chloro-5-(difluoromethoxy)pyrimidine**, analysis typically shows a protonated molecular ion ([M+H]⁺) at approximately 181.14 m/z.[\[2\]](#)[\[6\]](#)
- NMR Spectroscopy: ¹H NMR and ¹³C NMR provide structural confirmation. While a specific spectrum for this exact molecule is available from some suppliers, a patent for the related compound 2-chloro-5-(difluoromethoxy)pyrazine shows the characteristic triplet for the -OCHF₂ proton at approximately 7.34 ppm with a J-coupling of ~72 Hz.[\[7\]](#)[\[8\]](#) This distinctive signal is a key identifier for the difluoromethoxy group.

Synthesis Pathway and Experimental Protocol

Understanding the synthesis of this building block provides insight into potential impurities and reaction byproducts. The most commonly cited method involves the difluoromethylation of a pyrimidinol precursor.

Reaction Causality and Mechanism

The synthesis proceeds via a nucleophilic substitution reaction. 2-Chloropyrimidin-5-ol acts as the nucleophile, attacking a difluorocarbene intermediate generated from sodium 2-chloro-2,2-difluoroacetate. The reaction is typically conducted in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures to facilitate the decomposition of the difluoroacetate salt and subsequent reaction.[2]

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-Chloro-5-(difluoromethoxy)pyrimidine**.

Detailed Experimental Protocol

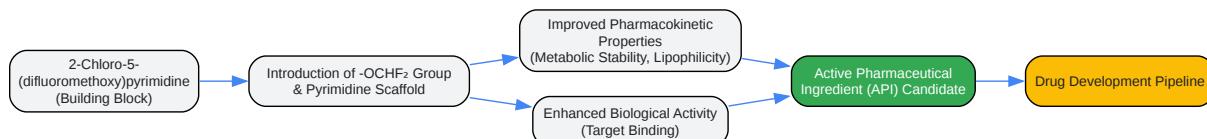
The following protocol is adapted from established literature procedures.[2][6]

- Reaction Setup: To a solution of 2-Chloropyrimidin-5-ol (1 g, 7.66 mmol) in N,N-dimethylformamide (20 mL), add sodium 2-chloro-2,2-difluoroacetate (3.50 g, 22.98 mmol) and water (0.2 mL).

- Reaction Execution: Place the reaction mixture under an inert atmosphere (e.g., nitrogen) and heat to 90°C.
- Monitoring: Stir the reaction at this temperature for approximately 24 hours. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC/MS) until the starting material is consumed.
- Workup: After completion, cool the reaction mixture to room temperature. Remove the DMF solvent by vacuum concentration.
- Purification: Purify the resulting crude product by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., 5-30%) to isolate the desired product.
- Characterization: The final product, **2-chloro-5-(difluoromethoxy)pyrimidine**, is typically obtained as a light yellow oil (yields around 40% have been reported).[2][6] Confirm its identity and purity using LC/MS and NMR.

Commercial Availability and Sourcing

2-Chloro-5-(difluoromethoxy)pyrimidine is readily available from a variety of chemical suppliers, catering to both small-scale research and larger-scale development needs. Purity levels are generally high, often exceeding 95% or 98%.


Table 2: Representative Commercial Suppliers

Supplier	Typical Purity	Available Quantities	Notes
Sigma-Aldrich	95%	100 mg - 25 g	Partnered with Ambeed, Inc. for this product. [5]
ChemScene	≥98%	Custom Quantities	Provides detailed computational chemistry data. [3]
Alachem Co., Ltd.	NLT 95%	R&D to Industrial	Offers COA, SDS, and synthesis route documentation. [9]
BLD Pharm	---	Custom Synthesis	Offers scale-up manufacturing. [10]
Hangzhou Zentra	Pharmaceutical Grade	Custom/Bulk	Provides end-to-end services from sourcing to custom synthesis. [11]

Researchers should always request a lot-specific Certificate of Analysis (COA) to verify purity and identity before use.[\[9\]](#) Many suppliers also offer custom synthesis and scale-up manufacturing for larger quantities required for preclinical and clinical development.[\[10\]](#)[\[11\]](#)

Applications in Drug Discovery and Development

The utility of **2-Chloro-5-(difluoromethoxy)pyrimidine** stems from the strategic combination of its pyrimidine core and the difluoromethoxy substituent. The pyrimidine ring is a privileged scaffold found in numerous approved drugs, while the -OCHF₂ group acts as a lipophilic hydrogen bond donor, improving cell permeability and metabolic stability.

[Click to download full resolution via product page](#)

Caption: Role of the building block in the drug discovery process.

This compound is an intermediate used in the synthesis of more complex molecules.^[12] While specific applications for this exact molecule are often proprietary, its structural motifs are common in:

- Antiviral Agents: Pyrimidine analogs are a cornerstone of antiviral therapy.
- Anticancer Agents: Many kinase inhibitors and antimetabolites feature a pyrimidine core.
- Agrochemicals: Similar fluorinated pyrimidines are used in the development of herbicides and pesticides.^[13]

The reactive chlorine atom at the 2-position allows for straightforward derivatization via nucleophilic aromatic substitution, enabling chemists to readily incorporate this valuable fragment into a diverse range of target molecules.

Safety, Handling, and Storage Protocols

As with all laboratory chemicals, proper safety precautions are essential when handling **2-Chloro-5-(difluoromethoxy)pyrimidine**.

Hazard Identification

According to GHS classifications, this compound presents the following hazards:

- H302: Harmful if swallowed.^[4]
- H315: Causes skin irritation.^[4]

- H319: Causes serious eye irritation.[4]
- H335: May cause respiratory irritation.[4]

Safe Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[14]
- Personal Protective Equipment:
 - Eye Protection: Wear chemical safety goggles or a face shield.[14]
 - Hand Protection: Use chemically resistant gloves (e.g., nitrile).
 - Body Protection: Wear a standard laboratory coat.
- Hygiene: Avoid breathing vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[14]

First Aid Measures

- Inhalation: Move the person to fresh air. Seek medical attention if you feel unwell.[15]
- Skin Contact: Immediately remove contaminated clothing. Wash skin thoroughly with soap and water.[15]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15]
- Ingestion: Rinse mouth. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[15]

Storage and Disposal

- Storage: Store the container tightly sealed in a cool, dry, and well-ventilated place. For long-term stability, store under an inert atmosphere (nitrogen or argon) at 2-8°C.[2][5]

- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

2-Chloro-5-(difluoromethoxy)pyrimidine is a commercially accessible and highly valuable reagent for chemical and pharmaceutical research. Its well-defined synthesis, clear characterization profile, and the desirable properties imparted by the difluoromethoxy group make it a strategic choice for the development of next-generation therapeutics and other advanced chemical products. By adhering to the proper protocols for handling, storage, and application, researchers can effectively leverage this building block to accelerate their discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1192813-64-1 | 2-Chloro-5-(difluoromethoxy)pyrimidine - Moldb [moldb.com]
- 2. 2-Chloro-5-(difluoromethoxy)pyrimidine CAS#: 1192813-64-1 [m.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. 2-Chloro-5-(difluoromethoxy)pyrimidine | C5H3ClF2N2O | CID 57476557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-5-(difluoromethoxy)pyrimidine | 1192813-64-1 [sigmaaldrich.com]
- 6. 2-Chloro-5-(difluoromethoxy)pyrimidine | 1192813-64-1 [chemicalbook.com]
- 7. CN112979565B - Synthetic method of 2-chloro-5- (difluoromethoxy) pyrazine - Google Patents [patents.google.com]
- 8. 2-Chloro-5-(difluoromethoxy)pyrimidine(1192813-64-1) 1H NMR [m.chemicalbook.com]
- 9. 1192813-64-1 | 2-Chloro-5-(difluoromethoxy)pyrimidine - Alachem Co., Ltd. [alachem.co.jp]
- 10. 1192813-64-1|2-Chloro-5-(difluoromethoxy)pyrimidine|BLD Pharm [bldpharm.com]

- 11. echemi.com [echemi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. downloads.ossila.com [downloads.ossila.com]
- To cite this document: BenchChem. [commercial availability of 2-Chloro-5-(difluoromethoxy)pyrimidine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1398793#commercial-availability-of-2-chloro-5-difluoromethoxy-pyrimidine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com